
3-(1H-Pyrazol-1-YL)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Pyrazol-1-YL)pyridin-2-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrazol-1-YL)pyridin-2-amine typically involves the condensation of a pyrazole derivative with a pyridine derivative. One common method involves the reaction of 2-chloropyridine with 1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-Pyrazol-1-YL)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted derivatives where nucleophiles replace hydrogen atoms on the pyridine ring.
Applications De Recherche Scientifique
3-(1H-Pyrazol-1-YL)pyridin-2-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(1H-Pyrazol-1-YL)pyridin-2-amine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Pyrazol-1-YL)pyridine: Similar structure but lacks the amine group.
4-(1H-Pyrazol-1-YL)pyridine: Similar structure with the pyrazole ring attached at a different position on the pyridine ring.
2-(1H-Pyrazol-1-YL)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
3-(1H-Pyrazol-1-YL)pyridin-2-amine is unique due to the presence of both the pyrazole and pyridine rings, as well as the amine group. This combination of functional groups provides the compound with a unique set of chemical and biological properties, making it a valuable scaffold for drug discovery and development .
Propriétés
Formule moléculaire |
C8H8N4 |
|---|---|
Poids moléculaire |
160.18 g/mol |
Nom IUPAC |
3-pyrazol-1-ylpyridin-2-amine |
InChI |
InChI=1S/C8H8N4/c9-8-7(3-1-4-10-8)12-6-2-5-11-12/h1-6H,(H2,9,10) |
Clé InChI |
KRVKBZAGJGPDEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)N)N2C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


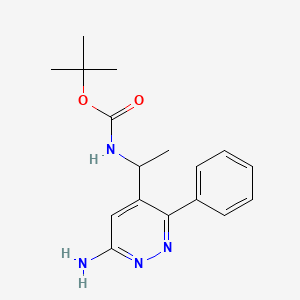
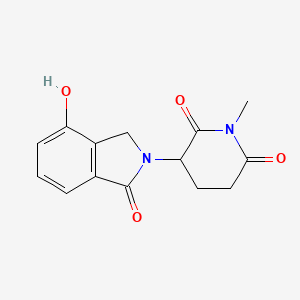
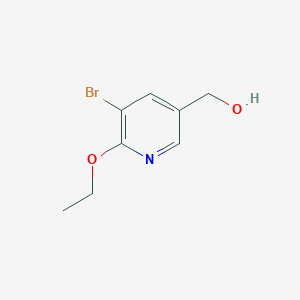

![1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine](/img/structure/B13931270.png)
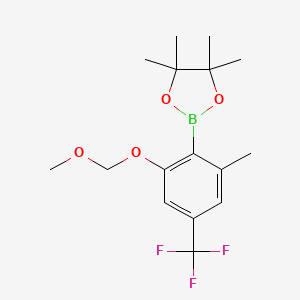
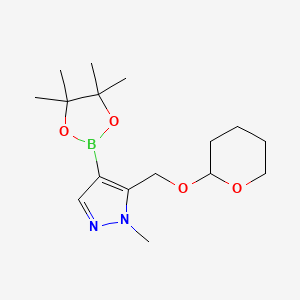
![4-[(4-Hexoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13931310.png)
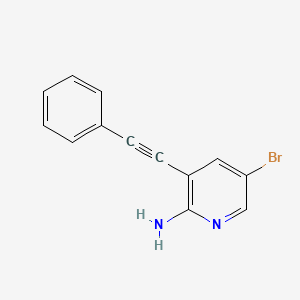
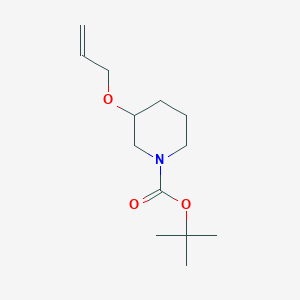
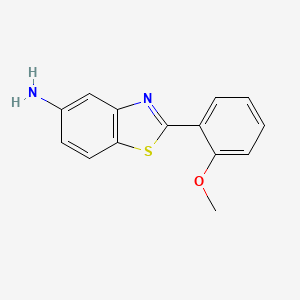

![N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B13931332.png)

